Isodecyl diphenyl phosphate (IDDP) is primarily used as a flame retardant in various polymers, including electrical insulation, pipe insulation, and fire/smoke retardant construction materials []. It is considered a replacement for phased-out polybrominated diphenyl ethers (PBDEs) due to concerns about their environmental and health impacts [, ]. However, research on the long-term safety and efficacy of IDDP as a flame retardant is still ongoing.
Due to its recent introduction as a replacement for PBDEs, IDDP has garnered research interest to understand its potential biological effects. Studies are being conducted to assess its impact on various biological processes, including:
Research is also crucial for understanding the potential toxicity and environmental impact of IDDP. Studies are underway to evaluate:
Isodecyl diphenyl phosphate is an organophosphate compound with the chemical formula C22H31O4P. It appears as a viscous, clear, and colorless liquid at room temperature, exhibiting a melting point below -50°C and a boiling point that begins at 245°C under reduced pressure . This compound is primarily used as a flame retardant and plasticizer in various industrial applications. It is insoluble in water, with a specific gravity of approximately 1.074, indicating it is denser than water .
Isodecyl diphenyl phosphate is known to undergo hydrolysis under extreme pH conditions, particularly in alkaline or acidic environments. The hydrolysis products are expected to include phenol and isodecyl phenyl phosphate or isodecanol and diphenyl phosphate . In the presence of strong reducing agents, it may also release toxic phosphorus oxides and potentially form phosphine gas . The compound is stable under normal conditions but can decompose when heated above its decomposition temperature .
The biological activity of isodecyl diphenyl phosphate has been studied concerning its potential toxicity and environmental impact. It has been identified as a skin sensitizer based on animal studies, where exposure resulted in skin reactions in guinea pigs . Additionally, research has indicated that this compound can be metabolized by plants, such as rice, and may interact with the rhizosphere microbiome, suggesting ecological implications upon exposure .
Isodecyl diphenyl phosphate can be synthesized through the reaction of isodecanol with phosphoric acid or its derivatives. This process typically involves esterification, where the alcohol reacts with the phosphorus compound to form the phosphate ester. Specific methodologies may vary based on desired purity and application requirements.
The primary applications of isodecyl diphenyl phosphate include:
Studies on the interactions of isodecyl diphenyl phosphate have revealed its potential for biotransformation in environmental settings. Research indicates that it can be metabolized by certain plant species and may affect microbial communities in soil systems . Furthermore, its hydrolysis products could have different ecological effects compared to the parent compound.
Isodecyl diphenyl phosphate shares structural characteristics with several other organophosphate compounds. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Diphenyl phosphate | C12H13O4P | Simpler structure; used as a fire retardant. |
2-Ethylhexyl diphenyl phosphate | C22H31O4P | Similar use as a plasticizer; slightly different alkyl chain structure. |
Triphenyl phosphate | C18H15O4P | More aromatic character; used primarily as a flame retardant. |
Phenyldiisodecyl phosphite | C24H39O4P | Contains two isodecyl chains; exhibits different reactivity profiles. |
Isodecyl diphenyl phosphate is unique due to its specific alkyl chain length (isodecyl) combined with two phenyl groups, which influences its physical properties and biological interactions compared to other similar compounds.
Isodecyl diphenyl phosphate is synthesized through established organophosphate ester production methods that have been refined for industrial applications [1]. The primary synthesis route involves the esterification reaction between isodecanol and phosphoric acid derivatives, typically utilizing phosphorus oxychloride as a key intermediate [13].
The industrial synthesis follows a two-step mechanism. In the initial step, phosphorus oxychloride reacts with phenol to form diphenyl phosphorochloridate as an intermediate compound [20] [22]. This reaction proceeds under controlled temperature conditions, typically maintained below ambient temperature to prevent unwanted side reactions. The second step involves the nucleophilic substitution of the remaining chloride group with isodecanol, forming the final ester product [20].
The reaction mechanism can be represented as follows: phosphorus oxychloride first undergoes substitution with two equivalents of phenol, releasing hydrogen chloride as a byproduct [20] [22]. The resulting diphenyl phosphorochloridate then reacts with isodecanol in the presence of a base, such as pyridine or triethylamine, to neutralize the generated hydrogen chloride and drive the reaction to completion [20].
Industrial production methods employ elevated temperatures ranging from 150 to 200 degrees Celsius to facilitate the esterification process . The reaction is typically conducted under controlled pressure conditions to optimize yield and minimize thermal decomposition of the product . Following synthesis, the crude product undergoes purification through distillation and filtration processes to remove impurities and unreacted starting materials .
Commercial production in Europe is primarily conducted by Ferro Corporation under a toll manufacturing agreement with Solutia United Kingdom Limited in Newport, Gwent [1]. The manufacturing process results in a product composition exceeding 90 percent isodecyl diphenyl phosphate, with less than 5 percent triphenyl phosphate as the main impurity [1].
Isodecyl diphenyl phosphate exhibits distinctive physicochemical properties that determine its environmental fate and industrial applications [1] [7]. The compound presents as a viscous, clear, colorless liquid at room temperature with a molecular weight of 390.45 grams per mole [1] [7].
Table 1: Physical Properties of Isodecyl Diphenyl Phosphate
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₂H₃₁O₄P | [1] |
Molecular Weight | 390.45 g/mol | [1] |
Melting Point | -34.9°C | [7] [8] |
Boiling Point | 245°C (at 10 mmHg) | [10] |
Density | 1.070 g/cm³ (at 25°C) | [7] [8] |
Refractive Index | 1.505-1.517 | [10] [17] |
Viscosity | 21.9 cS (at 25°C) | [10] |
Flash Point | 465°F (241°C) | [10] |
The solubility characteristics of isodecyl diphenyl phosphate reflect its hydrophobic nature [1] [7]. Water solubility is extremely limited, with reported values of 11.2 micrograms per liter at 23.5 degrees Celsius [7] [8]. This low aqueous solubility is consistent with the compound's high octanol-water partition coefficient (log Kow) of 5.44 to 6.11, indicating strong lipophilic properties [1] [7] [24].
Table 2: Solubility and Partition Properties
Parameter | Value | Temperature | Reference |
---|---|---|---|
Water Solubility | 11.2 μg/L | 23.5°C | [7] [8] |
Log Kow | 5.44-6.11 | 25°C | [1] [7] |
Henry's Law Constant | 4.36×10⁻⁷ atm·m³/mol | 25°C | [17] [24] |
Solubility in Organic Solvents | Slightly soluble in chloroform and methanol | - | [7] |
Volatility characteristics demonstrate low vapor pressure values, indicating limited tendency for atmospheric transport [1] [7]. The vapor pressure ranges from 3.6×10⁻⁵ pascals at 20 degrees Celsius to 66.7 pascals at 200 degrees Celsius [1] [7]. These values suggest that isodecyl diphenyl phosphate will predominantly remain in the condensed phase under environmental conditions [1].
The compound exhibits susceptibility to hydrolysis under extreme pH conditions, particularly in alkaline and acidic environments [1] [4]. Hydrolysis reactions are expected to produce phenol, isodecyl phenyl phosphate, isodecanol, and diphenyl phosphate as major degradation products [4]. The hydrolysis rate increases significantly under high or low pH conditions compared to neutral pH environments [1] [4].
Thermal stability analysis reveals that isodecyl diphenyl phosphate maintains structural integrity under normal storage and application conditions [4] [17]. The compound remains stable at temperatures below its decomposition threshold but may release toxic phosphorus oxides when heated above its decomposition temperature [4] [17]. In the presence of strong reducing agents, the compound may form highly toxic and flammable phosphine gas [4] [17].
The structural framework of isodecyl diphenyl phosphate allows for various modifications that can alter its physicochemical properties and applications [11] [12]. The compound belongs to the alkyl aryl phosphate class, characterized by the presence of both aliphatic and aromatic substituents attached to the central phosphate group [11] [13].
The isodecyl group in the compound structure represents a branched C₁₀ alkyl chain, specifically 8-methylnonyl, which contributes to the compound's flexibility and compatibility with polymer systems [1] [12]. The presence of two phenyl groups provides thermal stability and flame retardant properties characteristic of aryl phosphates [11] [18].
Table 3: Comparative Properties of Related Organophosphate Compounds
Compound | Log Kow | Vapor Pressure (Pa) | Water Solubility (mg/L) | Reference |
---|---|---|---|---|
Isodecyl diphenyl phosphate | 5.44-6.11 | 3.6×10⁻⁵ | 0.0112 | [1] [7] |
Triphenyl phosphate | 4.59 | 1.2×10⁻⁶ | 1.9 | [23] |
2-Ethylhexyl diphenyl phosphate | 6.64 | 6.5×10⁻⁷ | 1.9 | [23] |
Tricresyl phosphate | 5.11 | - | 0.36 | [23] |
Structural modifications within the organophosphate ester family involve alterations to either the alkyl or aryl substituents [11] [18]. Variations in the alkyl chain length and branching pattern affect solubility, volatility, and compatibility with different polymer matrices [18] [23]. Shorter alkyl chains generally increase water solubility and vapor pressure, while longer chains enhance hydrophobicity and reduce volatility [18] [23].
Aryl substitutions can introduce different functional groups that modify the compound's properties [11] [18]. Halogenated derivatives, such as those containing chlorinated phenyl groups, exhibit enhanced flame retardant efficiency through synergistic effects between phosphorus and halogen atoms [18] [21]. These modifications can also affect the compound's environmental persistence and bioaccumulation potential [11] [18].
The development of nitrogen-containing organophosphate derivatives represents an advancement in flame retardant technology [18] [21]. These compounds incorporate nitrogen functionality to achieve improved flame retardant performance through gas-phase and condensed-phase mechanisms [18] [21]. The synergistic effect of phosphorus and nitrogen elements enhances the formation of protective char layers and promotes the release of non-combustible gases during thermal decomposition [18] [21].
Heterocyclic organophosphate compounds represent another class of structural modifications [18]. These derivatives incorporate cyclic structures that can provide enhanced thermal stability and unique property profiles [18]. Five-membered and six-membered ring systems, as well as spirocyclic compounds, have been developed to optimize specific performance characteristics [18].
Recent research has focused on developing multifunctional organophosphate derivatives that combine flame retardant properties with other desirable characteristics [21]. These include compounds that incorporate silicon functionality for enhanced thermal stability or reactive groups that enable chemical bonding to polymer matrices [21]. Such modifications aim to reduce migration of the additive from the host material while maintaining effective flame retardant performance [21].